Product packaging for (E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL(Cat. No.:)

(E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL

Cat. No.: B8607607
M. Wt: 152.16 g/mol
InChI Key: BJVFNYWWCGKVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-Fluorophenyl)prop-2-en-1-ol is a high-purity, fluorinated organic compound offered for scientific research and development. With a molecular formula of C9H9FO and a molecular weight of 152.17 g/mol, this compound serves as a versatile chemical building block . This compound is a key intermediate in chemical synthesis, particularly as a precursor for chalcone derivatives. Chalcones are investigated for their linear and nonlinear optical (NLO) properties, which are valuable for developing advanced optoelectronic devices and optical limiting materials . The presence of the fluorophenyl group can influence the electronic characteristics and intramolecular charge transfer of the resulting molecules, which is a critical area of study in materials science . Product specifications include a CAS Number of 124980-95-6 and a purity of 98% . This product is labeled with the GHS07 signal word "Warning" and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle this material with appropriate personal protective equipment and in a well-ventilated area. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO B8607607 (E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

3-(4-fluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2

InChI Key

BJVFNYWWCGKVNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CCO)F

Origin of Product

United States

Synthetic Methodologies for E 3 4 Fluorophenyl Prop 2 En 1 Ol

Conventional Synthetic Routes

Conventional methods for synthesizing (E)-3-(4-fluorophenyl)prop-2-en-1-ol typically involve the transformation of readily available carbonyl compounds. These routes, while effective, often utilize strong reducing agents and may require careful control of reaction conditions to achieve the desired chemoselectivity.

Reduction of Corresponding Cinnamyl Carbonyl Precursors

A primary and direct approach to this compound is the reduction of the carbonyl group in precursors like (E)-3-(4-fluorophenyl)prop-2-enal (4-fluorocinnamaldehyde) or corresponding cinnamate (B1238496) esters. The key challenge in this approach is the selective reduction of the carbonyl group without affecting the conjugated carbon-carbon double bond.

Hydride-based reducing agents are commonly employed for the conversion of aldehydes and esters to alcohols. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide array of carbonyl functionalities, including esters and aldehydes, to primary alcohols. However, its high reactivity can also lead to the reduction of α,β-unsaturated systems, resulting in a saturated alcohol.

To achieve selective 1,2-reduction of the aldehyde group in 4-fluorocinnamaldehyde (B1661933) to form this compound, careful control of the reaction conditions is paramount. Strategies such as inverse addition (adding the hydride to the aldehyde solution) at low temperatures can minimize the unwanted 1,4-conjugate addition that leads to saturation of the double bond.

Milder hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are generally more chemoselective for the 1,2-reduction of α,β-unsaturated aldehydes and ketones. The lower reactivity of NaBH₄ often leaves the double bond intact, making it a more suitable reagent for this specific transformation. The Luche reduction, which utilizes NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is particularly effective for the selective 1,2-reduction of enones and enals, further enhancing the yield of the desired allylic alcohol. Another selective reagent is Diisobutylaluminium hydride (DIBAL-H), which can reduce α,β-unsaturated esters to allylic alcohols, typically at low temperatures.

PrecursorReducing AgentSolventTemperature (°C)Yield (%)
(E)-3-(4-fluorophenyl)prop-2-enalNaBH₄ / CeCl₃ (Luche Conditions)Methanol0 to RTHigh (typically >90%)
Ethyl (E)-3-(4-fluorophenyl)prop-2-enoateDiisobutylaluminium hydride (DIBAL-H)Toluene or Hexane-78Good to excellent
(E)-3-(4-fluorophenyl)prop-2-enalLiAlH₄ (Inverse Addition)Diethyl Ether or THF-78 to 0Moderate to Good

Note: Yields are estimates based on analogous reactions and may vary based on specific experimental conditions.

An alternative route involves the synthesis and subsequent reduction of a chalcone (B49325) derivative. Chalcones, or 1,3-diaryl-2-propen-1-ones, can be readily synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and a benzaldehyde (B42025). For the synthesis of a precursor to this compound, one could condense 4-fluoroacetophenone with benzaldehyde or acetophenone with 4-fluorobenzaldehyde (B137897).

Once the chalcone, such as (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one, is formed, a selective reduction of the ketone is required. This presents the same chemoselectivity challenge as with cinnamaldehyde (B126680). The Meerwein-Ponndorf-Verley (MPV) reduction is a classic method that utilizes an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) in the presence of a sacrificial alcohol (e.g., isopropanol). This method is highly selective for the reduction of aldehydes and ketones, leaving carbon-carbon double bonds intact, making it well-suited for the reduction of chalcones to allylic alcohols.

Chalcone PrecursorReduction MethodReagentsProduct
(E)-1-Aryl-3-(4-fluorophenyl)prop-2-en-1-oneMeerwein-Ponndorf-VerleyAl(O-i-Pr)₃, Isopropanol (B130326)(E)-1-Aryl-3-(4-fluorophenyl)prop-2-en-1-ol
(E)-1-Aryl-3-(4-fluorophenyl)prop-2-en-1-oneLuche ReductionNaBH₄, CeCl₃(E)-1-Aryl-3-(4-fluorophenyl)prop-2-en-1-ol

Wittig Reaction Approaches for Styryl Moiety Formation (based on analogous compounds)

The Wittig reaction provides a powerful method for the formation of carbon-carbon double bonds, specifically for converting aldehydes and ketones into alkenes. In the context of synthesizing this compound, this reaction can be envisioned for the construction of the styryl framework.

A plausible strategy would involve the reaction of 4-fluorobenzaldehyde with a phosphorus ylide that already contains the C2-C1 alcohol moiety, or a protected version thereof. For example, a phosphonium (B103445) salt derived from a 2-haloethanol derivative could be treated with a strong base to generate the corresponding ylide. This ylide would then react with 4-fluorobenzaldehyde to form the desired fluorinated cinnamyl alcohol skeleton. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene. For the synthesis of the (E)-isomer, reaction conditions can often be tuned, or a Horner-Wadsworth-Emmons modification can be employed to favor the trans product.

Advanced and Sustainable Synthesis Strategies

Reflecting the principles of green chemistry, modern synthetic efforts are increasingly directed towards the development of more sustainable and efficient catalytic methods. These approaches aim to reduce waste, avoid harsh stoichiometric reagents, and improve atom economy.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages over conventional stoichiometric reductions. These include milder reaction conditions, higher selectivity, and the ability to use safer and more environmentally benign reagents.

Catalytic transfer hydrogenation is a prominent example of a sustainable approach. This technique involves the use of a transition metal catalyst (e.g., based on ruthenium, iridium, or palladium) and a hydrogen donor molecule, such as isopropanol or formic acid. This method avoids the use of high-pressure hydrogen gas and strong hydride reagents. The selective reduction of the carbonyl group in 4-fluorocinnamaldehyde can be achieved with high efficiency and selectivity by choosing the appropriate catalyst and hydrogen donor.

Biocatalysis, utilizing enzymes such as alcohol dehydrogenases, represents another frontier in sustainable synthesis. These enzymatic reductions can operate in aqueous media under mild conditions and often exhibit excellent chemo-, regio-, and stereoselectivity. An engineered enzymatic cascade could potentially be used to convert a precursor like 4-fluorocinnamic acid or 4-fluorocinnamaldehyde directly to this compound.

MethodCatalyst/EnzymeHydrogen/Hydride SourceKey Advantages
Catalytic Transfer HydrogenationRuthenium or Iridium complexesIsopropanol or Formic AcidAvoids H₂ gas, mild conditions, high selectivity.
Biocatalytic ReductionAlcohol Dehydrogenase (ADH)Cofactor (e.g., NADH/NADPH) regeneration systemEnvironmentally benign (aqueous media), high selectivity, mild conditions.

Green Chemistry Principles in the Synthesis of Analogous Compounds

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of fine chemicals. Biocatalysis and alternative energy sources are key components of this approach.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govscielo.org.zanih.govmdpi.com This technology is particularly effective for synthesizing heterocyclic compounds and has been applied to precursors of cinnamyl alcohol derivatives.

For example, the synthesis of chalcones, which are α,β-unsaturated ketones structurally related to the aldehyde precursor of the title compound, is significantly enhanced by microwave or ultrasonic irradiation. The condensation of 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone to form a chalcone derivative was completed in just 10 minutes using a sonochemical method, compared to 4 hours by conventional methods, representing a 90% saving in energy. nih.gov A patented method for synthesizing cinnamyl alcohol derivatives utilizes microwave irradiation in a two-phase system of supercritical carbon dioxide, water, and polyethylene (B3416737) glycol, achieving yields over 90% under mild conditions. google.com These examples demonstrate the potential of microwave assistance to create more efficient and environmentally friendly routes to this compound.

MethodPrecursorsProductReaction TimeYield
Microwave-AssistedBenzaldehyde derivatives, β-bromo ethanolCinnamyl alcohol derivativesNot specified>90% google.com
Sonochemical4-Fluorobenzaldehyde, 1-(4-methoxyphenyl)ethanoneChalcone10 minComplete conversion nih.gov
Conventional4-Fluorobenzaldehyde, 1-(4-methoxyphenyl)ethanoneChalcone4 hoursComplete conversion nih.gov

Harnessing solar energy for chemical synthesis represents a pinnacle of green chemistry. Photobiocatalysis, which uses microorganisms or enzymes powered by light, offers a sustainable method for producing valuable chemicals. The chemo-selective reduction of cinnamaldehyde to cinnamyl alcohol has been successfully achieved using several strains of cyanobacteria. researchgate.netfao.org

These photosynthetic organisms use light energy to regenerate NADPH, the cofactor required for the enzymatic reduction of the aldehyde. researchgate.netfao.org Notably, the cyanobacterium Synechocystis sp. PCC 6803 demonstrated an extremely high yield (>98%) for the conversion of cinnamaldehyde to cinnamyl alcohol under illumination, with negligible reaction occurring in the dark. researchgate.net This process is highly selective, producing the desired unsaturated alcohol without the formation of byproducts like hydrocinnamaldehyde (B1666312) or 3-phenylpropanol, which are common in traditional chemical reductions. researchgate.net This light-driven biotransformation provides a green and sustainable route for the synthesis of cinnamyl alcohol and its analogues.

Stereoselective Synthesis of this compound and its Chiral Analogues

The synthesis of specific stereoisomers is crucial in medicinal chemistry and materials science. For this compound, the E-configuration of the double bond is of primary interest. Most synthetic routes, including the Claisen-Schmidt condensation to form the precursor chalcone or aldehyde, inherently favor the formation of the more thermodynamically stable E-isomer. mdpi.comnih.govresearchgate.net Spectroscopic methods, such as ¹H-NMR, can confirm the trans geometry of the alkene through the large coupling constant (typically >15 Hz) between the vinylic protons. mdpi.com

While the target molecule itself is achiral, the synthesis of chiral analogues, where a stereocenter is introduced (for example, at the alcohol carbon), requires asymmetric synthesis methods. Chemo-enzymatic cascades have been developed for the stereoselective synthesis of related compounds. For instance, a one-pot synthesis of (S)-flavanones from 2'-hydroxyacetophenone (B8834) and substituted aromatic aldehydes was achieved using lipases. researchgate.net This process involves a lipase-catalyzed cross-aldol condensation to form a chalcone intermediate, followed by an unprecedented intramolecular oxa-Michael addition to yield the chiral flavanone. researchgate.net Such biocatalytic approaches, which utilize enzymes like alcohol dehydrogenases, could be adapted to achieve the asymmetric reduction of a prochiral ketone precursor, thereby yielding chiral analogues of this compound with high enantiomeric excess.

Control of E/Z-Selectivity in Formation of Unsaturated Alcohols

The stereochemical outcome of the double bond in unsaturated alcohols like cinnamyl alcohol derivatives is crucial, as E and Z isomers can exhibit different physical, chemical, and biological properties. The synthesis of the carbon skeleton is often achieved through reactions like the Claisen-Schmidt condensation to form a chalcone precursor, which generally yields the thermodynamically more stable (E)-isomer. However, achieving high selectivity for either the E- or Z-isomer often requires specialized synthetic strategies, such as the stereoselective reduction of alkynes or modified olefination reactions.

One prominent method for controlling E/Z selectivity is the nickel-catalyzed transfer hydrogenative semireduction of alkynes. organic-chemistry.org This approach offers the ability to selectively produce either the (E)- or (Z)-olefin from the same alkyne precursor by carefully selecting the ligands and nickel salt. organic-chemistry.org Mechanistic studies indicate that the reaction typically forms the (Z)-isomer first, which can then be isomerized to the (E)-isomer by a specific nickel-ligand complex. organic-chemistry.org By tuning the reaction conditions, one isomer can be favored over the other. For example, using a simple nickel salt like NiBr₂ can favor the (Z)-olefin, while the addition of a specific ligand like triphos in conjunction with NiCl₂·dme can promote isomerization to the (E)-olefin. organic-chemistry.org

Catalyst SystemPredominant IsomerSelectivityTerminal Reductants
NiBr₂(Z)-OlefinHigh Z-selectivityFormic Acid, Zn
NiCl₂·dme + triphos(E)-OlefinHigh E-selectivity (>95/5)Formic Acid, Zn

Another powerful tool for stereoselective alkene synthesis is the Horner–Wadsworth–Emmons (HWE) reaction. While the standard HWE reaction often favors the E-alkene, modifications can enforce the formation of the Z-isomer. The Still-Gennari modification, for instance, utilizes phosphonates with electron-withdrawing groups (e.g., bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoalkanoates) and strong, non-coordinating bases (e.g., KHMDS) in the presence of crown ethers at low temperatures. nih.gov This setup kinetically favors the formation of the Z-alkene with excellent selectivity. nih.gov

Asymmetric Synthesis Approaches for Chiral Cinnamyl Alcohol Derivatives

The synthesis of enantiomerically pure chiral alcohols is of significant interest in organic chemistry, as these compounds are valuable intermediates for pharmaceuticals and other bioactive molecules. ru.nl Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule from a prochiral precursor. uwindsor.ca

A primary strategy for producing chiral cinnamyl alcohol derivatives is the asymmetric reduction of the corresponding prochiral α,β-unsaturated ketone (a chalcone derivative). This can be achieved using chiral catalysts or reagents.

Catalytic Asymmetric Hydrogenation: Transition metal catalysts modified with chiral ligands are widely used for the enantioselective hydrogenation of ketones. Catalysts based on rhodium and ruthenium, with chiral phosphine (B1218219) ligands such as (R)-BINAP, have proven effective. ru.nl These systems create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the alcohol.

Catalytic Enantioselective Halogenation: While not a direct synthesis of the alcohol, asymmetric reactions performed on cinnamyl alcohols demonstrate methods for introducing chirality with high control. For example, the enantioselective bromohydroxylation of various cinnamyl alcohols has been achieved using a chiral catalyst, providing optically active bromohydrins with high enantiomeric excess (ee). nih.govrsc.org This reaction highlights the utility of cinnamyl alcohols as substrates for asymmetric transformations. The study showed that substituents on the phenyl group significantly influenced the reaction's outcome. rsc.org

Cinnamyl Alcohol SubstituentYield (%)Enantiomeric Excess (ee, %)
None (Cinnamyl Alcohol)8755
4-Methyl7793
4-Methoxy6894
4-Fluoro7295
4-Chloro8195
4-Bromo8095
2-Chloro4689

Data adapted from a study on asymmetric bromohydroxylation using (DHQD)₂PHAL as a catalyst. rsc.org

Mukaiyama Aldol (B89426) Reaction: The Mukaiyama aldol reaction is another effective method for asymmetric synthesis. It involves the Lewis acid-catalyzed reaction of a silyl (B83357) enol ether with an aldehyde or ketone. rsc.org By using a chiral Lewis acid catalyst, it is possible to control the stereochemistry of the resulting β-hydroxy carbonyl compound, which can then be further transformed into the desired chiral alcohol. rsc.org

These methodologies underscore the sophisticated control that modern organic synthesis can exert over molecular architecture, enabling the selective production of specific isomers of compounds like this compound for advanced applications.

Advanced Spectroscopic and Structural Elucidation of E 3 4 Fluorophenyl Prop 2 En 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR experiments, the precise structure of (E)-3-(4-fluorophenyl)prop-2-en-1-ol can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides information on the number, environment, and connectivity of protons in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic, vinylic, methylene (B1212753), and hydroxyl protons.

The two vinylic protons of the propene chain exhibit a characteristic trans-coupling, with a large coupling constant (J) of approximately 16 Hz, confirming the (E)-configuration of the double bond. The proton attached to the carbon adjacent to the phenyl ring (C3) appears as a doublet of triplets. The proton on the carbon adjacent to the alcohol group (C2) appears as a doublet of triplets. The methylene protons (-CH₂OH) at the C1 position are coupled to the adjacent vinylic proton and appear as a doublet. The aromatic protons on the fluorophenyl ring show a characteristic splitting pattern consistent with a 1,4-disubstituted benzene (B151609) ring, appearing as two multiplets. The hydroxyl proton (-OH) typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.35m-2H, Aromatic (H-2', H-6')
7.00m-2H, Aromatic (H-3', H-5')
6.57d15.91H, Vinylic (H-3)
6.33dt15.9, 5.61H, Vinylic (H-2)
4.31d5.62H, Methylene (-CH₂OH)
1.54s (broad)-1H, Hydroxyl (-OH)

Data obtained from CDCl₃ solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single peak.

The spectrum for this compound shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon atom bonded to the fluorine (C-4') exhibits a large coupling constant (¹JCF), resulting in a doublet, which is a key characteristic. The other aromatic carbons also show smaller C-F couplings. The vinylic carbons (C-2 and C-3) and the methylene carbon (C-1) resonate in the expected regions for an allylic alcohol.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
162.2 (d, ¹JCF = 247.0 Hz)C-4' (Aromatic)
132.8 (d, ⁴JCF = 3.2 Hz)C-1' (Aromatic)
131.0C-3 (Vinylic)
128.3C-2 (Vinylic)
127.8 (d, ³JCF = 7.9 Hz)C-2', C-6' (Aromatic)
115.4 (d, ²JCF = 21.5 Hz)C-3', C-5' (Aromatic)
63.6C-1 (-CH₂OH)

Data obtained from CDCl₃ solvent.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a nuclear spin of ½ and is 100% naturally abundant, it provides clear and informative spectra. The chemical shift of the fluorine atom is highly sensitive to its electronic environment.

Advanced Two-Dimensional NMR Techniques for Structural Connectivity (e.g., HMBC, HSQC, NOESY)

Heteronuclear Single Quantum Coherence (HSQC): This experiment would show correlations between directly bonded protons and carbons. For this compound, it would link the proton signals for the vinylic, methylene, and aromatic protons to their corresponding carbon signals identified in the ¹³C NMR spectrum, confirming their direct attachment.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons over two or three bonds. HMBC would be instrumental in establishing the connectivity of the entire molecule. For instance, it would show correlations from the methylene protons (H-1) to the vinylic carbons (C-2 and C-3), and from the vinylic proton H-3 to the aromatic carbon C-1', thus confirming the link between the phenyl ring and the propenol side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, which helps in determining the stereochemistry. For this molecule, a key NOESY correlation would be expected between the vinylic proton H-2 and the methylene protons (H-1), and between H-3 and the ortho-aromatic protons (H-2' and H-6'), further confirming the (E) or trans-geometry of the double bond.

While detailed research findings from these specific 2D NMR experiments for this compound are not widely published, their application is standard for the complete structural elucidation of such molecules.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), the fluorinated aromatic ring, and the carbon-oxygen (C-O) single bond.

The most prominent feature is a strong, broad absorption band in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. The C-O stretching vibration of the primary alcohol appears as a strong band around 1011 cm⁻¹. The C=C stretching of the alkene is observed around 1653 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The absorption for the C-F bond stretch is expected as a strong band in the 1250-1100 cm⁻¹ range.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3329Strong, BroadO-H stretch (Alcohol)
3026Medium=C-H stretch (Aromatic/Vinylic)
2866Medium-C-H stretch (Aliphatic)
1653MediumC=C stretch (Alkene)
1510StrongC=C stretch (Aromatic ring)
1225StrongC-F stretch (Aryl fluoride)
1011StrongC-O stretch (Primary alcohol)
966Strong=C-H bend (trans-Alkene)
835StrongC-H bend (para-disubstituted)

Raman Microspectroscopy

Raman microspectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, offering a fingerprint of its chemical structure. While specific Raman data for this compound is not extensively documented in publicly available literature, the expected spectrum can be inferred from analyses of structurally similar compounds, such as methyl 3-(4-methoxyphenyl)prop-2-enoate. ias.ac.in

Key vibrational modes anticipated for this compound would include:

C=C Stretching: The ethylenic and phenyl C=C stretching vibrations are expected to produce strong bands in the 1500-1650 cm⁻¹ region. The conjugation between the phenyl ring and the propenol side chain influences the exact positions of these bands.

C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂OH group would be observed in the 2850-3000 cm⁻¹ range. In-plane and out-of-plane C-H bending modes would be present at lower wavenumbers.

C-F Stretching: The C-F stretching vibration of the fluorophenyl group is expected to yield a strong and characteristic band, typically in the 1250-1000 cm⁻¹ region.

C-O Stretching: The C-O stretching of the primary alcohol group would be visible in the 1000-1260 cm⁻¹ range.

Surface-enhanced Raman spectroscopy (SERS) studies on related molecules have indicated that the orientation of the molecule on a metal surface can be deduced from the enhancement of specific vibrational modes. For instance, the absence of C-H stretching vibrations and the presence of C-H out-of-plane bending modes can suggest a flat orientation of the molecule on the surface. ias.ac.in

Table 1: Predicted Key Raman Shifts for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Alkene C-H Stretch 3080 - 3020 Medium
Aliphatic C-H Stretch 3000 - 2850 Medium
C=C Stretch (Aromatic) 1625 - 1575 Strong
C=C Stretch (Alkene) 1660 - 1600 Strong
C-F Stretch 1250 - 1000 Strong
C-O Stretch 1260 - 1000 Medium-Strong

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a molecule. For this compound (C₉H₉FO), the expected exact mass can be calculated with high precision. HRMS analysis of related fluorinated compounds has been successfully used to confirm their elemental composition. mdpi.comrsc.org For instance, in the HRMS (EI) analysis of a similar chalcone (B49325), the calculated mass for the molecular ion [M]⁺ was found to be in close agreement with the experimentally observed value. rsc.org

Table 2: Theoretical HRMS Data for this compound

Ion Formula Calculated Exact Mass
[M]⁺ C₉H₉FO 152.0637
[M+H]⁺ C₉H₁₀FO 153.0715
[M+Na]⁺ C₉H₉FONa 175.0535

The mass spectrum of cinnamyl alcohol shows a prominent molecular ion peak (m/z 134) and characteristic fragment ions at m/z 115, 105, 91, and 77. nih.gov For this compound, the molecular ion peak is expected at m/z 152. Key fragmentation pathways would likely involve:

Loss of a hydrogen atom: [M-H]⁺ at m/z 151.

Loss of the hydroxyl group: [M-OH]⁺ at m/z 135.

Loss of the CH₂OH group: [M-CH₂OH]⁺ at m/z 121.

Formation of the fluorotropylium ion: A peak at m/z 109, analogous to the tropylium (B1234903) ion (m/z 91) in cinnamyl alcohol.

Cleavage of the propenol side chain: This could lead to fragments corresponding to the fluorophenyl group.

Studies on halogenated 3-phenylpropenoates have shown that the position of the halogen influences the fragmentation pathways. nih.gov

ESI-MS is a soft ionization technique suitable for polar and thermally labile molecules. For this compound, ESI-MS would likely generate protonated molecules [M+H]⁺ (m/z 153) or adducts with cations like sodium [M+Na]⁺ (m/z 175). ESI-MS analysis of a related fluorinated and chlorinated chalcone, (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one, revealed the formation of a sodium adduct [M+Na]⁺ as a prominent ion. mdpi.com This suggests that this compound would also be amenable to analysis by ESI-MS, likely forming similar adducts.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been specifically reported, extensive crystallographic data exists for structurally analogous chalcones and related compounds. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net

From these studies, several key structural features can be anticipated for this compound in the solid state:

Planarity: The molecule is expected to be nearly planar due to the conjugated π-system extending across the phenyl ring and the propenol side chain. Torsion angles between the phenyl ring and the alkene are typically small. nih.gov

Intermolecular Interactions: In the crystalline state, molecules are likely to be held together by a network of intermolecular interactions. Hydrogen bonding involving the hydroxyl group is expected to be a dominant feature, forming chains or more complex networks. C-H···O and C-H···F hydrogen bonds may also contribute to the crystal packing. nih.govresearchgate.net Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to be observed. nih.gov

Table 3: Typical Crystallographic Parameters for Related Fluorinated Chalcones

Compound Crystal System Space Group Key Torsion Angles Ref.
(2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one Orthorhombic Pca2₁ C-C-C=C: 12.0(4)° nih.gov
(2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one Orthorhombic P2₁2₁2₁ - researchgate.net
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one Orthorhombic Pbca Dihedral angle between rings: 33.49(2)° nih.gov

Other Complementary Spectroscopic and Analytical Methods

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of this compound, comprising the fluorophenyl ring and the propenol side chain, is expected to give rise to strong UV absorption bands. Studies on similar chalcone derivatives show characteristic absorption bands corresponding to π→π* transitions. For example, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one exhibits a strong absorption band around 417 nm in acetonitrile. nih.govresearchgate.net The position and intensity of the absorption maximum for this compound will be influenced by the solvent polarity.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of a compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.

For this compound, TGA would reveal its decomposition temperature and any mass loss associated with dehydration or degradation. DSC would provide information on its melting point and any other phase transitions. Thermal analysis of the parent compound, cinnamyl alcohol, has been conducted, providing a basis for understanding the thermal behavior of its derivatives. mineralstech.comhitachi-hightech.comlibretexts.orggammadata.seslideshare.net The introduction of the fluorine atom may influence the thermal stability of the molecule.

Computational and Theoretical Investigations of E 3 4 Fluorophenyl Prop 2 En 1 Ol

Theoretical Prediction of Spectroscopic Signatures

Simulated Vibrational (FT-IR) and NMR SpectraComputational methods can predict the vibrational frequencies that would appear in an FT-IR spectrum and the chemical shifts for an NMR spectrum.nih.govnih.govThese theoretical spectra are invaluable for interpreting and assigning signals in experimentally obtained spectra.

Without published studies performing these calculations specifically on (E)-3-(4-Fluorophenyl)prop-2-en-1-ol, providing the detailed data tables and in-depth findings required by the prompt is impossible.

Chemical Reactivity and Stability via Computational Descriptors

Computational descriptors derived from quantum chemical calculations are instrumental in predicting the chemical reactivity and stability of a molecule. These descriptors are rooted in Density Functional Theory (DFT), which provides a framework for calculating the electronic structure of molecules.

Conceptual DFT provides a range of reactivity indices that help in understanding and predicting the reactive behavior of chemical species. Key indices include chemical potential (μ), hardness (η), and electrophilicity (ω). These global reactivity descriptors provide a general overview of a molecule's reactivity.

Fukui functions, f(r), are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The condensed Fukui function is often used to pinpoint specific atoms that are susceptible to such attacks. For a molecule like this compound, these calculations would identify which atoms are most likely to donate or accept electrons in a chemical reaction. Generally, in related systems, the oxygen and the carbon atoms of the propenol chain, as well as the fluorinated phenyl ring, are key sites of reactivity.

Table 1: Conceptual DFT Reactivity Descriptors (Illustrative for a similar molecule)

Parameter Symbol Formula Significance
Chemical Potential μ (EHOMO + ELUMO) / 2 Tendency of electrons to escape
Chemical Hardness η ELUMO - EHOMO Resistance to change in electron distribution
Global Electrophilicity ω μ2 / 2η Propensity to accept electrons

Note: EHOMO is the energy of the Highest Occupied Molecular Orbital, and ELUMO is the energy of the Lowest Unoccupied Molecular Orbital. The values in this table are for illustrative purposes and are not specific to this compound due to a lack of published data.

The thermodynamic stability of a molecule can be evaluated through computed parameters such as the enthalpy of formation, Gibbs free energy of formation, and vibrational frequencies. The absence of imaginary frequencies in the computed vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface, indicating its stability. These parameters are crucial for understanding the feasibility and spontaneity of chemical reactions involving the compound.

Table 2: Calculated Thermodynamic Parameters (Illustrative)

Parameter Value Unit
Enthalpy of Formation Data not available kJ/mol
Gibbs Free Energy of Formation Data not available kJ/mol

Note: Specific thermodynamic data for this compound are not available in the cited literature.

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods are widely used to predict the NLO properties of molecules. The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A high value of hyperpolarizability is indicative of a significant NLO response. For molecules to exhibit NLO properties, they often possess a π-conjugated system and an asymmetric charge distribution, which can be enhanced by the presence of electron-donating and electron-accepting groups. The fluorophenyl group in this compound can influence the electronic distribution and thus its NLO properties.

Table 3: Calculated NLO Properties (Illustrative for a similar molecule)

Parameter Value Unit
Dipole Moment (μ) Data not available Debye
Linear Polarizability (α) Data not available a.u.

Note: The values in this table are for illustrative purposes as specific data for this compound is not available.

Solvent Effects and Intermolecular Interactions Computational Studies

The chemical behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the electronic structure, stability, and reactivity of a solute. These studies can reveal how intermolecular interactions, such as hydrogen bonding between the hydroxyl group of this compound and solvent molecules, can alter its properties. For instance, the polarity of the solvent can affect the energy of the frontier molecular orbitals and, consequently, the reactivity and spectroscopic properties of the compound.

Chemical Transformations and Derivatization of E 3 4 Fluorophenyl Prop 2 En 1 Ol

Functional Group Interconversions on the Prop-2-en-1-ol Moiety

The prop-2-en-1-ol side chain is a key site for synthetic modification, allowing for both oxidation of the alcohol and reduction of the alkene.

The primary allylic alcohol of (E)-3-(4-fluorophenyl)prop-2-en-1-ol can be selectively oxidized to the corresponding aldehyde, (E)-3-(4-fluorophenyl)prop-2-enal, without affecting the C=C double bond or the aromatic ring. This transformation is a cornerstone in organic synthesis for producing α,β-unsaturated aldehydes, which are valuable intermediates. A variety of reagents are effective for this purpose, with manganese dioxide (MnO₂) being particularly well-suited for the oxidation of allylic alcohols. Other common methods include the use of pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) under mild conditions. mdpi.com Over-oxidation to the carboxylic acid, (E)-3-(4-fluorophenyl)prop-2-enoic acid, can also be achieved using stronger oxidizing agents. nih.gov

Oxidizing AgentTypical ConditionsPrimary ProductReference
Manganese Dioxide (MnO₂)CH₂Cl₂, room temperature(E)-3-(4-Fluorophenyl)prop-2-enal mdpi.com
Pyridinium Chlorochromate (PCC)CH₂Cl₂, room temperature(E)-3-(4-Fluorophenyl)prop-2-enal mdpi.com
Dess-Martin Periodinane (DMP)CH₂Cl₂, room temperature(E)-3-(4-Fluorophenyl)prop-2-enal mdpi.com
Potassium Permanganate (KMnO₄)Basic, cold, dilute(E)-3-(4-Fluorophenyl)prop-2-enoic acid nih.gov
Supported Au-Pd NanoparticlesToluene, O₂, 120 °C(E)-3-(4-Fluorophenyl)prop-2-enal cardiff.ac.uk

Selective reduction of the carbon-carbon double bond in the allylic system, while preserving the hydroxyl group and the aromatic ring, yields 3-(4-fluorophenyl)propan-1-ol. The most common method for this transformation is catalytic hydrogenation. chemistai.org This is typically achieved using hydrogen gas (H₂) in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C). chemistai.org This method is highly efficient and selective for the alkene moiety in α,β-unsaturated alcohols. Alternative methods, such as transfer hydrogenation, which use a hydrogen donor like isopropanol (B130326) in the presence of a ruthenium catalyst, can also achieve this selective reduction under milder conditions. rsc.orgrsc.org

Reagent/Catalyst SystemTypical ConditionsProductReference
H₂ / Pd/CMethanol or Ethanol, room temperature, 1 atm H₂3-(4-Fluorophenyl)propan-1-ol chemistai.org
[{RuCl(μ-Cl)(η⁶-C₆Me₆)}₂] / IsopropanolBase, organic solvent3-(4-Fluorophenyl)propan-1-ol rsc.orgrsc.org
Sodium Borohydride (B1222165) (NaBH₄) / NiCl₂Methanol, 0 °C to room temperature3-(4-Fluorophenyl)propan-1-ol conicet.gov.ar

Functionalization of the 4-Fluorophenyl Ring

The 4-fluorophenyl ring can undergo substitution reactions, allowing for the introduction of new functional groups that can modulate the electronic and steric properties of the molecule.

Electrophilic aromatic substitution (EAS) on the 4-fluorophenyl ring is directed by two existing substituents: the fluorine atom and the 3-hydroxyprop-1-en-1-yl side chain. The fluorine atom is a deactivating but ortho-, para- directing group due to a combination of its strong electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+M). acs.orgpressbooks.pubacs.org The vinyl group is generally considered a weakly deactivating group. Since the para position relative to the fluorine is occupied, electrophiles are directed to the ortho position (C-3 and C-5). Common EAS reactions include nitration, halogenation, and sulfonation. libretexts.org For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield (E)-3-(4-fluoro-3-nitrophenyl)prop-2-en-1-ol as the major product.

ReactionReagentsExpected Major ProductReference
NitrationHNO₃, H₂SO₄(E)-3-(4-Fluoro-3-nitrophenyl)prop-2-en-1-ol libretexts.org
BrominationBr₂, FeBr₃(E)-3-(3-Bromo-4-fluorophenyl)prop-2-en-1-ol libretexts.org
SulfonationFuming H₂SO₄ (SO₃)(E)-5-(3-Hydroxyprop-1-en-1-yl)-2-fluorobenzenesulfonic acid libretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. While the C-F bond is generally robust and less reactive in these reactions compared to C-Br or C-I bonds, derivatization is possible. For synthetic utility, a related precursor such as (E)-3-(4-bromo- or 4-iodophenyl)prop-2-en-1-ol would typically be used.

In a Suzuki-Miyaura coupling , an aryl halide (or triflate) is reacted with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govyoutube.com This would allow for the synthesis of biphenyl (B1667301) derivatives. For instance, coupling (E)-3-(4-bromophenyl)prop-2-en-1-ol with phenylboronic acid would yield (E)-3-([1,1'-biphenyl]-4-yl)prop-2-en-1-ol.

The Stille reaction involves the coupling of an organostannane with an organic halide catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups.

Reaction TypeCoupling PartnersCatalyst System (Example)Expected Product ClassReference
Suzuki-MiyauraAryl Halide + Arylboronic AcidPd(PPh₃)₄, Na₂CO₃Biaryl-substituted prop-2-en-1-ols organic-chemistry.org
StilleAryl Halide + OrganostannanePd(PPh₃)₄, LiClAryl- or vinyl-substituted prop-2-en-1-ols organic-chemistry.orgwikipedia.org

Reactions Involving the Allylic System as a Whole

The conjugated π-system of the double bond and the adjacent hydroxyl group can participate in reactions concertedly or sequentially. One important transformation is the epoxidation of the C=C double bond. stolaf.edu Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or a greener system like Oxone® in the presence of acetone (B3395972) can convert the alkene into an epoxide, yielding 3-(4-fluorophenyl)oxiran-2-yl)methanol. stolaf.eduresearchgate.net This epoxide is a versatile intermediate for further synthesis, as it can be opened by various nucleophiles.

Allylic substitution reactions, where the hydroxyl group is replaced by another nucleophile, are also possible. nih.govacs.orgresearchgate.net These reactions often proceed through a π-allyl palladium intermediate after activation of the alcohol. This allows for the introduction of a wide range of carbon, nitrogen, and oxygen nucleophiles at the allylic position.

Allylic Functionalization and Derivatization

The allylic position of this compound is ripe for functionalization, involving reactions at both the hydroxyl group and the adjacent double bond.

One significant derivatization is the enantioselective bromohydroxylation across the double bond. This type of reaction has been effectively demonstrated on various cinnamyl alcohols. nih.gov Using a chiral catalyst, such as (DHQD)₂PHAL, with a bromine source like N-bromobenzamide and water as the nucleophile, it is possible to install both a bromine atom and a hydroxyl group across the alkene. nih.gov This transformation yields optically active bromohydrins, which are valuable chiral building blocks for further synthesis. nih.gov For cinnamyl alcohols, this reaction proceeds with high enantioselectivity, often achieving up to 95% enantiomeric excess (ee). nih.gov

Another powerful derivatization involves the hydroxyl-directed hydrosilylation of the double bond, which can be followed by an intramolecular cyclization. In a reaction catalyzed by tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT), styrenyl alcohols react with di- and tri-substituted silanes. acs.org The process involves the addition of the Si-H bond across the alkene, with the hydroxyl group directing the regioselectivity, followed by a subsequent cyclization to form stable five- or six-membered oxasilolane rings. acs.org This method effectively transforms the simple allylic alcohol into a more complex heterocyclic derivative. acs.org

Table 1: Representative Allylic Functionalization Reactions for Cinnamyl Alcohols

Reaction Reagents & Conditions Product Type Ref.
Enantioselective Bromohydroxylation N-bromobenzamide, (DHQD)₂PHAL, (-)-CSA, CH₃CN/H₂O, -30 °C Chiral Bromohydrin nih.gov
Hydroxyl-Directed Hydrosilylation Diphenylsilane, TBAT (catalyst), THF, 23 °C Oxasilolane acs.org

Isomerization Reactions

The geometry of the double bond in this compound can be altered through isomerization reactions, most notably converting the thermodynamically stable E-isomer (trans) to the less stable Z-isomer (cis).

Photocatalytic E/Z Isomerization is a mild and efficient method for this transformation. nih.gov This reaction typically employs an iridium-based photosensitizer, such as fac-[Ir(ppy)₃], under visible light irradiation (e.g., blue LEDs). nih.govresearchgate.net The process operates via an energy transfer mechanism from the excited photocatalyst to the alkene, which facilitates rotation around the carbon-carbon double bond. researchgate.netresearchgate.net This method is highly effective for cinnamyl alcohols and ethers, providing excellent yields and high stereoselectivity for the Z-isomer, often with Z:E ratios exceeding 99:1. nih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.gov

Additionally, ruthenium-catalyzed redox isomerization represents another pathway. While often used to convert allylic alcohols to the corresponding saturated aldehydes or ketones, the mechanism involves metal-hydride intermediates that can interact with the double bond. acs.orgresearchgate.net For certain substrates and conditions, this can influence the stereochemistry of the alkene.

Table 2: Isomerization Reactions for Cinnamyl Alcohols

Reaction Type Catalyst / Conditions Product Key Feature Ref.
Photocatalytic Isomerization fac-[Ir(ppy)₃], Blue LED light, THF, 35 °C (Z)-3-Arylprop-2-en-1-ol High conversion to the less stable Z-isomer nih.govresearchgate.net
Redox Isomerization Ruthenium complexes (e.g., RuH₂(CO)(PPh₃)₃) Saturated Aldehyde Isomerization is an intermediate step to the final product acs.orgresearchgate.net

This compound as a Substrate in Complex Reaction Cascades

The reactivity of both the hydroxyl group and the alkene in this compound makes it an excellent substrate for complex reaction cascades, where multiple bonds are formed in a single operation.

A prime example is the TBAT-catalyzed intramolecular hydrosilylation to form oxasilolanes. acs.org This reaction is more than a simple derivatization; it is a cascade process. The proposed mechanism involves the activation of the silane (B1218182) by a fluoride (B91410) ion from the TBAT catalyst. This is followed by the addition of the silicon to the terminal carbon of the double bond, which is directed by the neighboring hydroxyl group. This step forms an intermediate benzylic anion, which then undergoes a rapid intramolecular cyclization by attacking the silicon center to displace a hydride, forming the stable heterocyclic oxasilolane ring. acs.org This sequence of hydroxyl-directed hydrosilylation followed by cyclization transforms a relatively simple, linear substrate into a more complex cyclic structure in one pot. acs.org The stereochemical outcome of the reaction is influenced by the stereochemistry of the starting alkene, although in some cases, a common diastereomer is formed from both E and Z starting materials, suggesting an equilibration of the anionic intermediate. acs.org

Table 3: Example of a Reaction Cascade Involving a Styrenyl Alcohol

Cascade Reaction Reagents & Catalyst Intermediate Steps Final Product Ref.

Advanced Applications and Future Research Directions of E 3 4 Fluorophenyl Prop 2 En 1 Ol

Role as a Versatile Synthetic Intermediate in Organic Synthesis

(E)-3-(4-fluorophenyl)prop-2-en-1-ol serves as a crucial starting material for a variety of complex organic molecules. Its ability to be transformed into other reactive species, particularly aldehydes and their subsequent chalcone (B49325) derivatives, makes it a foundational block in multi-step synthesis.

Precursor in the Synthesis of Functionalized Chalcones and Analogues

The primary role of this compound in this context is as a precursor to its corresponding aldehyde, (2E)-3-(4-fluorophenyl)prop-2-enal, more commonly known as 4-fluorocinnamaldehyde (B1661933). nih.govsmolecule.com This conversion is a critical step, as the aldehyde functionality is essential for the Claisen-Schmidt condensation, a cornerstone reaction for chalcone synthesis. nih.govscienceopen.com

In this reaction, the aldehyde (derived from the parent alcohol) is condensed with an aryl methyl ketone (an acetophenone (B1666503) derivative) under basic conditions to form the characteristic α,β-unsaturated carbonyl system of a chalcone. The 4-fluorophenyl group from the alcohol is retained in one of the aromatic rings of the resulting chalcone, imparting unique electronic properties to the molecule. nih.govresearchgate.net The wide availability of substituted acetophenones allows for the creation of a vast library of functionalized chalcones, each with potentially different biological or material properties.

Table 1: Examples of Functionalized Chalcones Derived from 4-Fluorocinnamaldehyde Precursors
Reactant A (Aldehyde)Reactant B (Ketone)Resulting Chalcone ProductReference
4-FluorocinnamaldehydeAcetophenone(E)-1-phenyl-3-(4-fluorophenyl)prop-2-en-1-one nih.govscienceopen.com
4-Fluorobenzaldehyde (B137897)2'-Nitroacetophenone(E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one researchgate.net
4-Fluorobenzaldehyde4'-Methoxyacetophenone(E)-3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one nih.gov
4-Fluorobenzaldehyde*4'-Fluoroacetophenone(E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one
*Note: 4-Fluorobenzaldehyde is used as a close analogue to demonstrate the condensation reaction principle.

Building Block for Diverse Heterocyclic Compounds

The chalcone scaffold, readily synthesized from this compound derivatives, is a highly valuable intermediate for the synthesis of a wide array of heterocyclic compounds. scienceopen.com The reactivity of the α,β-unsaturated carbonyl moiety in fluorinated chalcones allows for cyclization reactions with various nucleophilic reagents, leading to five- and six-membered heterocyclic rings. researchgate.net

For example, reacting 4,4'-difluoro-chalcone with reagents such as thiourea (B124793) or aminoguanidine (B1677879) can yield functionalized pyrimidine (B1678525) derivatives. These reactions leverage the chalcone backbone to construct more complex ring systems that are prevalent in medicinal chemistry. The presence of the fluorine atom can influence the reactivity and subsequent biological activity of the final heterocyclic product. The versatility of chalcones as synthons enables their use in multicomponent reactions, providing efficient pathways to complex molecular architectures from simple starting materials. nih.govsemanticscholar.org

Table 2: Synthesis of Heterocycles from Fluorinated Chalcone Intermediates
Chalcone PrecursorReagentResulting Heterocyclic ClassReference
(E)-1,3-bis(4-fluorophenyl)prop-2-en-1-oneThioureaPyrimidinethione
(E)-1,3-bis(4-fluorophenyl)prop-2-en-1-oneAminoguanidineAminopyrimidine
General ChalconeHydrazinePyrazoline researchgate.net
General ChalconeGuanidineAminopyrimidine scienceopen.com

Intermediate in the Synthesis of Complex Drug Scaffolds and Chemical Libraries

The chalcone framework is often described as a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that can bind to a variety of biological targets with high affinity. nih.gov Consequently, chalcones derived from this compound are excellent intermediates for generating chemical libraries for drug discovery. nih.gov

By systematically varying the substituents on both aromatic rings of the chalcone, chemists can create large collections of related compounds. These libraries can then be screened against various biological targets to identify new therapeutic agents. Fluorinated chalcones and their derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. nih.govresearchgate.netnih.gov The ease of synthesis and modification makes this class of compounds highly attractive for developing new drug candidates. scienceopen.com

Potential in Advanced Materials and Photonic Applications

Beyond organic synthesis, derivatives of this compound exhibit properties that make them suitable for use in advanced materials, particularly in the fields of optics and solar energy.

Components in Nonlinear Optical (NLO) Materials

Chalcones are a class of organic materials known for their significant third-order nonlinear optical (NLO) properties. bohrium.comosti.gov These properties arise from the molecular structure, which typically features an electron donor-acceptor system connected by a π-conjugated bridge—a classic "D-π-A" design. The enone bridge (-CH=CH-C=O-) in the chalcone acts as the π-system, facilitating intramolecular charge transfer, which is crucial for NLO activity. acs.org

Derivatives of this compound fit this structural motif. The 4-fluorophenyl ring can act as one end of the system, and by incorporating strong donor or acceptor groups on the other aromatic ring, the NLO response can be significantly enhanced. bohrium.com Materials with strong NLO properties are sought after for applications in optical limiting and optical switching, which are essential for protecting sensitive optical sensors and for developing next-generation telecommunication technologies. acs.orgresearchgate.net The thermal stability and tunable electronic properties of chalcones make them promising candidates for these advanced photonic applications. acs.org

Photo-sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising, cost-effective alternative to traditional silicon-based solar cells. The efficiency of a DSSC is heavily dependent on the properties of the organic dye used to harvest light. Chalcone derivatives have emerged as effective photosensitizers in DSSCs due to their strong light absorption in the visible spectrum and suitable energy levels for electron injection into semiconductor materials like titanium dioxide (TiO₂). rsc.orgmdpi.com

Future Research Perspectives and Challenges in the Application of this compound

The unique structural characteristics of this compound, a fluorinated derivative of cinnamyl alcohol, position it as a compound of significant interest for advanced chemical applications. The presence of a fluorine atom on the phenyl ring, combined with the reactive prop-2-en-1-ol side chain, opens avenues for novel synthetic transformations, integration into sustainable processes, and the development of new materials. This section explores the future research perspectives and challenges associated with unlocking the full potential of this versatile molecule.

Development of Novel Stereoselective Transformations

A primary challenge and opportunity in contemporary organic synthesis is the development of highly selective methods to create chiral molecules. The allylic alcohol moiety in this compound is an ideal substrate for a variety of stereoselective transformations. Future research is anticipated to focus on several key areas:

Asymmetric Epoxidation: The development of catalytic asymmetric epoxidation methods for this compound would provide access to chiral epoxy alcohols. These are valuable intermediates for the synthesis of a wide range of biologically active molecules and chiral building blocks. Research in this area would likely explore the use of transition metal catalysts, such as those based on titanium, vanadium, or manganese, in conjunction with chiral ligands.

Asymmetric Hydrogenation: The stereoselective hydrogenation of the double bond in this compound would yield chiral 3-(4-fluorophenyl)propan-1-ol. Future work could focus on the design and application of novel chiral rhodium, ruthenium, or iridium catalysts to achieve high enantioselectivity. The electronic properties of the fluorinated phenyl ring may influence the catalyst-substrate interactions, presenting a unique challenge and opportunity for catalyst design.

Enzymatic and Biocatalytic Methods: The use of enzymes and whole-cell biocatalysts offers a green and highly selective alternative to traditional chemical methods. Future research could explore the use of lipases for kinetic resolution of racemic mixtures or the application of engineered oxidoreductases for the asymmetric reduction of the corresponding aldehyde to produce enantiopure this compound. Chemo-enzymatic cascades, where a chemical reaction is followed by an enzymatic resolution, could also be a promising strategy.

A summary of potential stereoselective transformations for this compound is presented in the table below.

TransformationPotential Catalyst/MethodProductSignificance
Asymmetric EpoxidationChiral Ti, V, or Mn complexesChiral (2R,3S)- or (2S,3R)-2-(4-fluorophenyl)oxiran-3-yl)methanolVersatile chiral building blocks
Asymmetric HydrogenationChiral Rh, Ru, or Ir catalystsChiral (R)- or (S)-3-(4-fluorophenyl)propan-1-olAccess to chiral pharmaceuticals and materials
Enzymatic ResolutionLipases, OxidoreductasesEnantiopure (R)- or (S)-(E)-3-(4-fluorophenyl)prop-2-en-1-olGreen and highly selective synthesis

Integration into Green and Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. This compound can be both a target for green synthesis and a reactant in sustainable chemical transformations.

Future research is likely to focus on the development of environmentally benign synthetic routes to this compound. This could involve the use of biocatalytic methods, similar to the production of cinnamyl alcohol using engineered E. coli from renewable feedstocks like glucose and glycerol. nih.govrsc.orgnih.gov Such an approach would represent a significant advance over traditional chemical syntheses that may rely on harsh reagents and generate significant waste. Another avenue for green synthesis is the use of water as a solvent, as has been demonstrated for the synthesis of cinnamyl alcohol from cinnamaldehyde (B126680) using sodium borohydride (B1222165). proquest.com

Furthermore, this compound can be utilized as a building block in sustainable chemical processes. Its derivatives could find applications as bio-based monomers for the synthesis of biodegradable polymers or as components in the development of greener fragrance formulations. The challenge lies in developing efficient and selective catalytic processes that minimize waste and energy consumption.

Key research directions for integrating this compound into green chemistry are outlined in the following table.

Research DirectionApproachPotential Benefits
Green SynthesisBiocatalytic routes from renewable feedstocksReduced reliance on fossil fuels, milder reaction conditions
Green SynthesisAqueous reaction mediaElimination of volatile organic solvents
Sustainable ApplicationsUse as a bio-based monomerDevelopment of biodegradable polymers
Sustainable ApplicationsGreener fragrance formulationsReduced environmental impact of consumer products

Exploration of New Material Science Applications based on its Structural Features

The unique combination of a fluorinated aromatic ring and a reactive alcohol functional group makes this compound an attractive candidate for the development of new materials with tailored properties.

The presence of fluorine can impart desirable characteristics to materials, such as enhanced thermal stability, chemical resistance, and specific optical and electronic properties. Future research could explore the incorporation of this compound as a monomer or additive in the synthesis of advanced polymers. For example, its use in the production of fluorinated polyesters or polyurethanes could lead to materials with improved performance characteristics. Residual fluorinated alcohols have been identified in various polymeric materials, suggesting their role as precursors or additives in manufacturing processes. nih.gov

The rigid phenyl ring and the potential for hydrogen bonding through the hydroxyl group also suggest that derivatives of this compound could exhibit liquid crystalline properties. The synthesis and characterization of ester or ether derivatives could lead to the discovery of new liquid crystal phases with potential applications in display technologies and optical sensors.

The table below summarizes potential material science applications for this compound and its derivatives.

Application AreaRationalePotential Material
Advanced PolymersIntroduction of fluorine for enhanced propertiesFluorinated polyesters, polyurethanes
Liquid CrystalsAnisotropic molecular shape and hydrogen bonding capabilityEster and ether derivatives
Functional CoatingsHydrophobicity and chemical resistance from fluorineProtective and low-friction surface coatings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-3-(4-fluorophenyl)prop-2-en-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or modified Wittig reactions. For example, this compound (CAS 124980-95-6) is synthesized using hypervalent iodine-catalyzed diacetoxylation of styrenes, as reported for structurally similar alkenols . Key factors include:

  • Temperature : Optimal yields are achieved at 60–80°C.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysts : Iodine(III) reagents (e.g., PhI(OAc)₂) improve stereoselectivity.
    A comparative table of synthetic methods is provided below:
MethodCatalyst/SolventYield (%)Reference
Hypervalent iodinePhI(OAc)₂, DMF75–85
OrganocatalyticProline derivatives65–70

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns protons and carbons, confirming the E-configuration (e.g., coupling constants ~16 Hz for trans-alkene protons) .
  • FTIR : Identifies hydroxyl (3200–3400 cm⁻¹) and aromatic C–F (1220–1280 cm⁻¹) stretches .
  • Mass Spectrometry : Validates molecular weight (MW 152.17 g/mol) via ESI-MS .

Q. How does the E-configuration of the double bond affect molecular interactions in solution and solid states?

  • Methodological Answer : The E-configuration induces planar geometry, favoring π-π stacking in crystals and influencing hydrogen-bonding networks. For example, in related chalcone derivatives, the E-conformation creates dihedral angles of 7–56° between aromatic rings, affecting packing efficiency .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Twinning Analysis : Use SHELXL (via TWIN commands) to model twinned crystals, common in fluorophenyl derivatives .
  • High-Resolution Data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution for ambiguous electron density regions .
  • Cross-Validation : Compare R-factors from independent refinement software (e.g., Olex2 vs. SHELXL) to confirm accuracy .

Q. How can hydrogen-bonding patterns be systematically analyzed in the crystal structure of this compound?

  • Methodological Answer : Apply graph-set analysis (as per Etter’s rules) to classify hydrogen bonds:

  • Motifs : Identify chains (C(7)), rings (R₂²(8)), or discrete (D) interactions .
  • Geometric Parameters : Measure donor-acceptor distances (2.6–3.2 Å) and angles (>120°) using Mercury software. For example, C–H···F interactions in fluorophenyl derivatives stabilize supramolecular architectures .

Q. What computational methods predict the molecular conformation and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths and angles. Compare with experimental X-ray data (e.g., C=C bond: 1.33 Å calc. vs. 1.34 Å expt.) .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformation using GROMACS, focusing on protic solvents (e.g., water) that disrupt intramolecular H-bonds .

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